![molecular formula C25H36Br2S2 B1403270 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 365547-21-3](/img/structure/B1403270.png)

2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene

Vue d'ensemble

Description

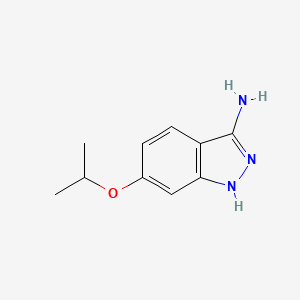

“2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” is a chemical compound with the molecular formula C24H36Br2S2Si . It is also known by other names such as DTS26-2Br .

Molecular Structure Analysis

The compound has a planar conjugated bi-cyclic structure . This structure allows for stronger π–π interactions .Applications De Recherche Scientifique

Organic Solar Cells

2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene is a key component in the development of organic solar cells. Its use in donor-acceptor small molecules, such as those investigated by Wang Ni et al. (2015), demonstrates its role in achieving power conversion efficiencies greater than 8% in solar cells. The study by Ni and colleagues explored the relationship between molecular structure and photovoltaic performance, indicating the significance of this compound in optimizing solar cell efficiency (Wang Ni et al., 2015).

Optoelectronic Device Synthesis

The compound's relevance extends to optoelectronic devices. Gudim et al. (2021) synthesized a derivative of this compound through a palladium(II)acetate and potassium pivalate mediated C–H cross-coupling, suggesting its potential in the field of optoelectronics (Nikita S. Gudim et al., 2021).

Polymer Solar Cell Research

The versatility of this compound in polymer solar cell research is highlighted by Moulé et al. (2008), who synthesized and characterized new low-band-gap polythiophenes containing this compound for high-efficiency bulk-heterojunction-type solar cells. Their research underscored the efficiency improvements attainable in solar cells by using this compound (A. Moulé et al., 2008).

Conjugated Polymers for Photovoltaic Applications

Zhengguo Zhu et al. (2007) designed and synthesized conjugated polymers containing this compound, highlighting its ability to enable high short-circuit current in organic photovoltaic applications due to its desirable absorption characteristics (Zhengguo Zhu et al., 2007).

All-Polymer Solar Cells

Research by Deng and Gu (2013) into conjugated copolymers based on cyclopentadithiophene, including this compound, has shown promising results in all-polymer solar cells, demonstrating the compound's contribution to higher open-circuit voltage compared to traditional polymer/fullerene systems (D. Deng & Li-Na Gu, 2013).

Photovoltaic Cell Performance Improvement

Yong Zhang et al. (2012) synthesized a partially fluorinated low bandgap polymer incorporating this compound, which resulted in significantly enhanced power conversion efficiency in photovoltaic cells due to improved charge transport properties (Yong Zhang et al., 2012).

Electronic Properties of Interfaces

Aygül et al. (2011) studied the electronic properties of interfaces between a polymer containing this compound and prototypical electrodes, providing insights into the electronic structure relevant for organic solar cells (Umut Aygül et al., 2011).

Tandem Polymer Solar Cells

The compound's potential in tandem polymer solar cells was explored by Hou et al. (2009), who investigated a low band gap polymer named PCPDTBSe incorporating this compound, demonstrating its promise for such applications (Jianhui Hou et al., 2009).

Lewis Acid Adducts in Conjugated Polymers

Welch and Bazan (2011) reported on the interaction of Lewis acids with conjugated copolymers containing this compound, offering new insights into the design of chromophores for organic electronics (G. Welch & G. Bazan, 2011).

Enhanced π-Electron Delocalization for Photovoltaic Applications

A study by Xiao et al. (2008) on conjugated alternating copolymers involving this compound revealed its role in enhancing π-electron delocalization, crucial for photovoltaic applications (S. Xiao et al., 2008).

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of organic solar cells , suggesting that its primary targets could be the components involved in the photovoltaic process.

Mode of Action

Given its use in organic solar cells , it can be inferred that this compound likely interacts with light and other materials in the cell to facilitate the conversion of solar energy into electrical energy.

Biochemical Pathways

Given its application in organic solar cells , it is likely involved in the photovoltaic process, influencing the pathways related to the conversion of light energy into electrical energy.

Pharmacokinetics

As a synthetic material used in solar cells

Result of Action

Its role in organic solar cells suggests that it contributes to the efficient conversion of light energy into electrical energy at the molecular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its performance in solar cells may be influenced by environmental conditions such as light intensity and temperature .

Safety and Hazards

Orientations Futures

A study reports a sulfide oxidation tuning approach in a similar compound for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . This suggests that similar strategies could be applied to “2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” for future research and applications.

Propriétés

IUPAC Name |

4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36Br2S2/c1-5-9-11-17(7-3)15-25(16-18(8-4)12-10-6-2)19-13-21(26)28-23(19)24-20(25)14-22(27)29-24/h13-14,17-18H,5-12,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQRAFHWWLGKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738117 | |

| Record name | 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365547-21-3 | |

| Record name | 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365547-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)

![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1403191.png)

![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)

![({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403201.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)

![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)